molecular formula C9H7ClF3NO B6357573 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide CAS No. 2141316-93-8

2-Chloro-N-methyl-6-(trifluoromethyl)benzamide

Cat. No.: B6357573
CAS No.: 2141316-93-8
M. Wt: 237.60 g/mol
InChI Key: OFKIEJSHGINLLP-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H7ClF3NO It is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a benzamide core

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target proteins in the cytoskeleton of oomycetes

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could lead to changes in the structure and function of these proteins, potentially disrupting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-6-(trifluoromethyl)benzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired benzamide derivative. The process may involve the use of coupling agents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient reaction setups, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 2-chloro-6-(trifluoromethyl)benzoic acid and methylamine.

Scientific Research Applications

2-Chloro-N-methyl-6-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methylbenzamide: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activity.

    6-(Trifluoromethyl)benzamide:

    N-methyl-6-(trifluoromethyl)benzamide: Similar structure but without the chloro group, impacting its overall behavior in chemical reactions and biological systems.

Uniqueness

2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential for use in various applications.

Properties

IUPAC Name

2-chloro-N-methyl-6-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-14-8(15)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKIEJSHGINLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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